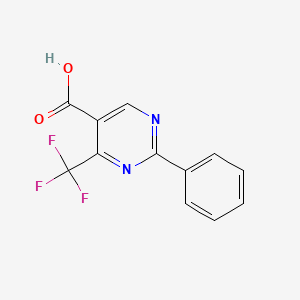

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound with the molecular formula C12H7F3N2O2 . It is used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been achieved through a combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis

The molecular structure of “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group attached to it. The trifluoromethyl group is also attached to the pyrimidine ring .Physical And Chemical Properties Analysis

“2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a solid compound . It has a molecular weight of 268.19 .Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for the treatment of various diseases in animals .

Suzuki-Coupling Reactions

“2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This compound is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

Nitration Reactions

This compound is used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid by nitration reaction .

Antimicrobial Applications

1,3,4-oxadiazole derivatives, which can be synthesized from “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, have been found to have various pharmacological applications, including antimicrobial properties .

Neuroprotective/Anti-neuroinflammatory Applications

Triazole-pyrimidine derivatives, which can be synthesized from “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases .

Future Directions

The future directions for “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” and similar compounds are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity and biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid. For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Moreover, the compound’s efficacy could be influenced by the presence of other chemicals or biological entities in its environment .

properties

IUPAC Name |

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRSNMBBSUTAEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)

![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2369454.png)

![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)

![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)